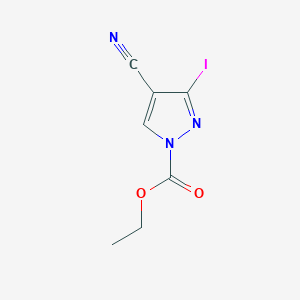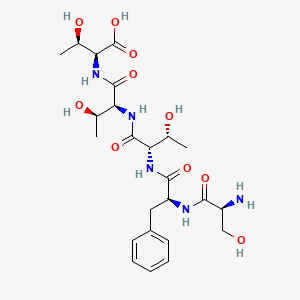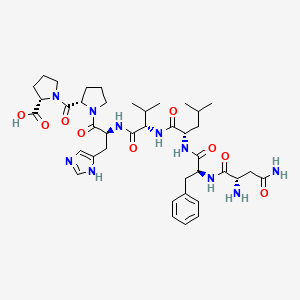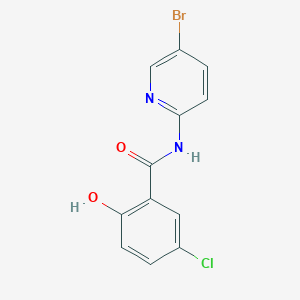
Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a chlorine atom at the 5-position of the benzene ring, and a hydroxyl group at the 2-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 5-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(5-Bromo-2-pyridinyl)-2,3-dichlorobenzamide
- N-(5-Bromo-2-pyridinyl)-3-(trifluoromethyl)benzamide
- N-(5-Bromo-2-pyridinyl)-2-methylbenzamide
Comparison: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This structural feature can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
783371-37-9 |
|---|---|
Formule moléculaire |
C12H8BrClN2O2 |
Poids moléculaire |
327.56 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C12H8BrClN2O2/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17/h1-6,17H,(H,15,16,18) |
Clé InChI |
SCPRXKDIEIXFRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


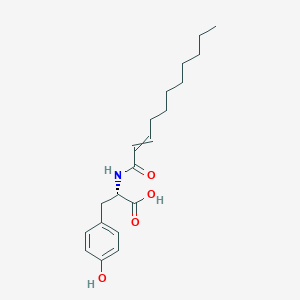
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
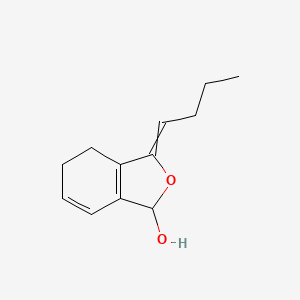
methanone](/img/structure/B14223922.png)
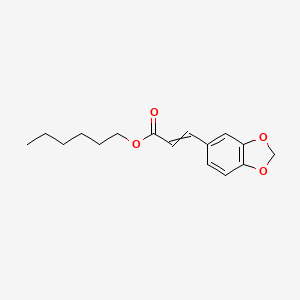
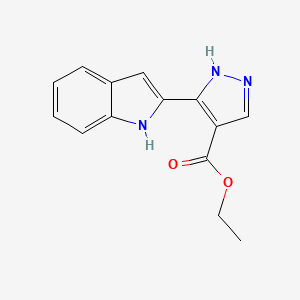
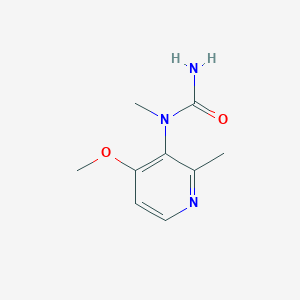

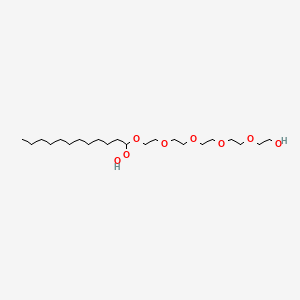
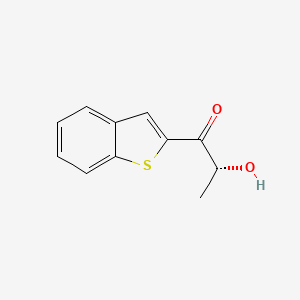
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
